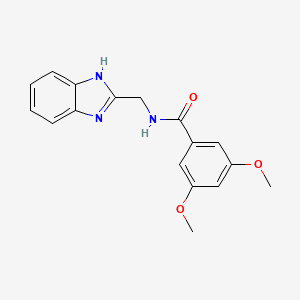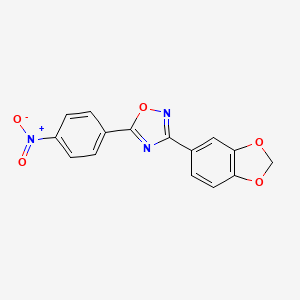
N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethoxybenzamide
Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethoxybenzamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a benzimidazole moiety linked to a dimethoxybenzamide group, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethoxybenzamide is tubulin proteins . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions, including maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
This compound interacts with its target by binding to the tubulin proteins . This binding disrupts the assembly of microtubules and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This disruption of the normal cell cycle can lead to cell death, particularly in rapidly dividing cells .
Biochemical Pathways
The compound’s interaction with tubulin proteins affects the cell cycle pathway . By disrupting microtubule assembly, it interferes with the formation of the mitotic spindle, a structure that is crucial for chromosome segregation during cell division . This leads to errors in chromosome segregation, which can result in cell death or the formation of cells with abnormal chromosome numbers .
Pharmacokinetics
Similar compounds, such as carbendazim, are known to have a half-life of 3 days to 12 months
Result of Action
The molecular and cellular effects of this compound’s action primarily involve disruption of the cell cycle . By binding to tubulin proteins and disrupting microtubule assembly, it interferes with normal cell division . This can lead to cell death or the formation of cells with abnormal chromosome numbers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethoxybenzamide typically involves the condensation of 2-(chloromethyl)-1H-benzimidazole with 3,5-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole and benzamide moieties.
Reduction: Reduced forms of the benzimidazole and benzamide groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent due to the biological activities of the benzimidazole moiety.
Biological Studies: It is used in research to understand the interactions of benzimidazole derivatives with biological targets such as enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide
- N-(1H-benzimidazol-2-ylmethyl)-2,4-dimethoxybenzamide
- N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethoxybenzamide is unique due to the presence of two methoxy groups on the benzamide moiety. These methoxy groups can influence the compound’s chemical reactivity and biological activity, making it distinct from other benzimidazole derivatives. The specific substitution pattern can enhance its binding affinity to biological targets and improve its pharmacokinetic properties, such as solubility and stability.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-22-12-7-11(8-13(9-12)23-2)17(21)18-10-16-19-14-5-3-4-6-15(14)20-16/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOYBZXWPMDLLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=NC3=CC=CC=C3N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2',2',3',3'-tetracarbonitrile](/img/structure/B4323213.png)
![6-benzyl-6-azaspiro[2.5]octane-1,1,2,2-tetracarbonitrile](/img/structure/B4323218.png)
![1'-methyl-2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2,2,3,3-tetracarbonitrile](/img/structure/B4323222.png)
![1'-methyl-2,2',4-trioxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B4323228.png)
![2-amino-4,4-dimethoxy-1'-methyl-2'-oxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B4323229.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B4323240.png)
![4-(4-{[2-(2-NAPHTHYLOXY)ACETYL]AMINO}-1H-PYRAZOL-1-YL)BUTANOIC ACID](/img/structure/B4323251.png)
![2-[(Z)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-6-METHOXY-1-BENZOFURAN-3-ONE](/img/structure/B4323259.png)
![N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}CYCLOHEXANECARBOXAMIDE](/img/structure/B4323266.png)
![4-methyl-3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B4323267.png)

![[3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-CHLORO-3,5-DIMETHYLPHENYL) ETHER](/img/structure/B4323301.png)

![methyl 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B4323315.png)
